![molecular formula C23H21FN4O3 B2726174 methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946253-64-1](/img/structure/B2726174.png)

methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

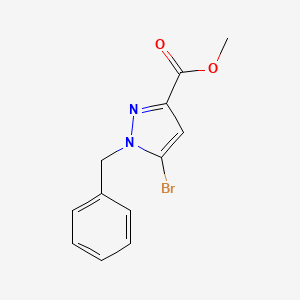

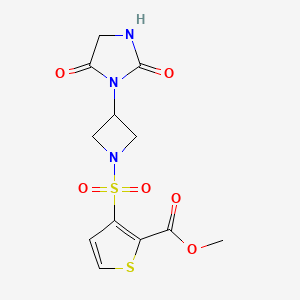

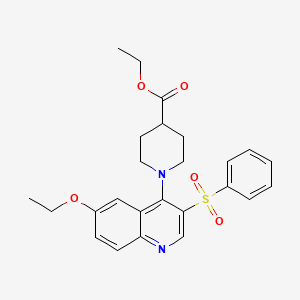

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a bicyclic heterocycle containing a pyrazole ring fused with a pyridazine ring . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the molecule may have a planar structure in this region. The 4-fluorophenyl, isopropyl, and methyl benzoate groups would extend from this core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyridazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: Pyrazolo[3,4-b]pyridines exhibit intriguing structural similarities to purine bases such as adenine and guanine. Researchers have explored their potential as drug candidates due to these similarities.

Applications:Kinase Inhibitors: Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. Their ability to modulate kinases involved in cell signaling pathways makes them promising candidates for cancer therapy and other diseases .

Anti-Inflammatory Agents: Some derivatives of this compound class have demonstrated anti-inflammatory properties. Researchers have explored their potential in treating inflammatory conditions .

Anticancer Activity: Certain pyrazolo[3,4-b]pyridines exhibit cytotoxic effects against cancer cells. Their unique structure and biological activity make them interesting targets for further investigation in oncology .

Materials Science and Organic Electronics

Overview: Pyrazolo[3,4-b]pyridines can be functionalized to create novel materials with interesting electronic properties. These materials find applications in organic electronics and optoelectronics.

Applications:Organic Semiconductors: Researchers have synthesized pyrazolo[3,4-b]pyridine derivatives as organic semiconductors. These materials can be used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .

Photovoltaics: The electron-rich nature of pyrazolo[3,4-b]pyridines makes them suitable for use in organic photovoltaic devices. Their absorption properties and energy levels contribute to efficient charge separation and collection in solar cells .

Coordination Chemistry and Metal Complexes

Overview: Pyrazolo[3,4-b]pyridines can serve as ligands in coordination chemistry, forming stable complexes with metal ions.

Applications:Metalloenzymes and Catalysis: Researchers have explored metal complexes of pyrazolo[3,4-b]pyridines as catalysts in various reactions. These complexes can mimic metalloenzymes and facilitate important transformations .

Sensors and Imaging Agents: Functionalized pyrazolo[3,4-b]pyridines can act as fluorescent probes for metal ions. Their coordination chemistry allows for selective sensing and imaging applications .

Future Directions

properties

IUPAC Name |

methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGLHHJEWWXGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)

![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)